molecular formula C10H8N2O2 B1521349 4-Aminoquinoline-6-carboxylic acid CAS No. 73873-91-3

4-Aminoquinoline-6-carboxylic acid

Cat. No.: B1521349
CAS No.: 73873-91-3
M. Wt: 188.18 g/mol
InChI Key: ZWKORIJRNJCIJA-UHFFFAOYSA-N
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Description

4-Aminoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with an amino group at the 4-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce a nitro group, followed by reduction to form the amino group. The carboxylic acid group can be introduced via carboxylation reactions.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions can streamline the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline derivatives with higher oxidation states.

    Reduction: The compound can be reduced using agents such as hydrogen gas in the presence of a palladium catalyst to yield various reduced quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products of these reactions include various quinoline derivatives that can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

4-Aminoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimalarial agent, given the structural similarity to other quinoline-based drugs.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the amino and carboxylic acid groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-4-carboxylic acid: Similar structure but lacks the amino group at the 4-position.

Uniqueness: 4-Aminoquinoline-6-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-aminoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKORIJRNJCIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666421
Record name 4-Aminoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73873-91-3
Record name 4-Aminoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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